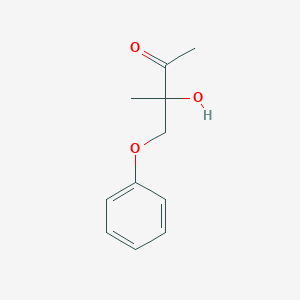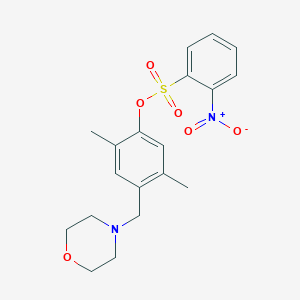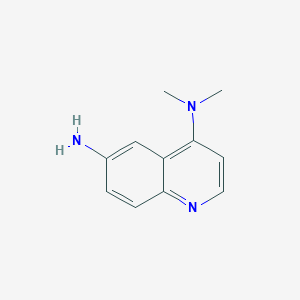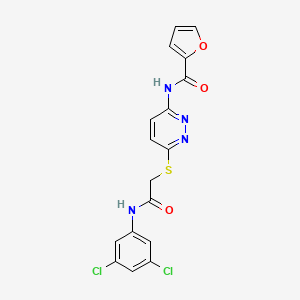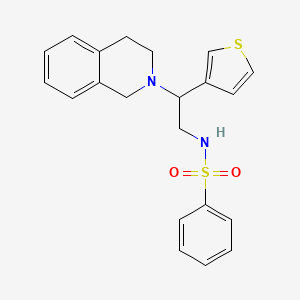![molecular formula C18H22BrN3OS B3018181 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 897473-67-5](/img/structure/B3018181.png)
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone is a complex organic compound with the molecular formula C18H22BrN3OS and a molecular weight of 408.36 g/mol This compound features a bromobenzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a cyclohexylmethanone group
Vorbereitungsmethoden
The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone typically involves multi-step organic reactions. The synthetic route may start with the bromination of benzo[d]thiazole, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step involves the attachment of the cyclohexylmethanone group under specific reaction conditions. Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Hydrolysis: The methanone group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Its unique functional groups may interact with biological targets, leading to potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound could be used in the production of specialty chemicals and advanced materials, benefiting sectors like electronics and nanotechnology.
Wirkmechanismus
The mechanism of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromobenzo[d]thiazole moiety could play a crucial role in these interactions, potentially affecting signal transduction pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone include other bromobenzo[d]thiazole derivatives and piperazine-containing molecules. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of a bromobenzo[d]thiazole moiety with a piperazine ring and a cyclohexylmethanone group, which may confer distinct chemical reactivity and biological effects.
Eigenschaften
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3OS/c19-14-6-7-15-16(12-14)24-18(20-15)22-10-8-21(9-11-22)17(23)13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJVYDICVSUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
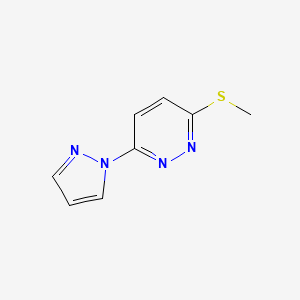

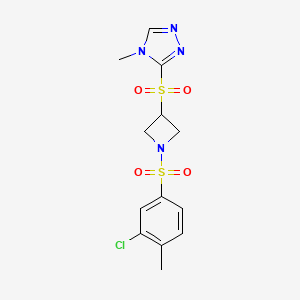
![N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B3018105.png)
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide](/img/structure/B3018107.png)
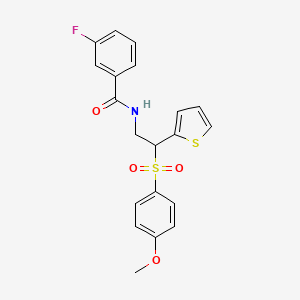
![N-(3-chloro-4-fluorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide](/img/structure/B3018110.png)
